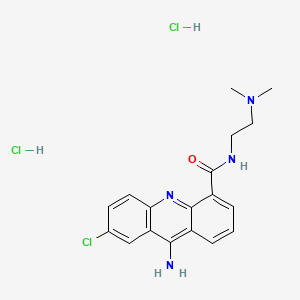
2-Hexenoic acid, 4,5-dibromo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenoic acid, 4,5-dibromo-, methyl ester is an organic compound with the molecular formula C7H10Br2O2 It is a derivative of 2-hexenoic acid where the 4th and 5th carbon atoms are substituted with bromine atoms, and the carboxylic acid group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 4,5-dibromo-, methyl ester typically involves the bromination of 2-hexenoic acid followed by esterification. The bromination can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4th and 5th positions.
The esterification process involves reacting the brominated 2-hexenoic acid with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors for both the bromination and esterification steps. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenoic acid, 4,5-dibromo-, methyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-).
Reduction: The compound can be reduced to the corresponding 2-hexenoic acid derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF), under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Performed in aqueous or mixed aqueous-organic solvents, often at elevated temperatures to ensure complete oxidation.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include 2-hexenoic acid derivatives with different substituents at the 4th and 5th positions.
Reduction: The major product is the corresponding 2-hexenoic acid derivative.
Oxidation: The major product is 2-hexenoic acid, 4,5-dibromo-.
Wissenschaftliche Forschungsanwendungen
2-Hexenoic acid, 4,5-dibromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals or agrochemicals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.
Industry: Utilized in the production of specialty chemicals, including flavors, fragrances, and polymers. Its reactivity makes it a valuable building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Hexenoic acid, 4,5-dibromo-, methyl ester depends on the specific application and the target molecule. In general, the bromine atoms can participate in electrophilic reactions, making the compound a useful intermediate in organic synthesis. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological targets or participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexenoic acid, methyl ester: Lacks the bromine substituents, making it less reactive in nucleophilic substitution reactions.
2-Hexenoic acid, 4-bromo-, methyl ester:
2-Hexenoic acid, 5-bromo-, methyl ester: Similar to the 4-bromo derivative, with distinct reactivity and uses.
Uniqueness
2-Hexenoic acid, 4,5-dibromo-, methyl ester is unique due to the presence of two bromine atoms at the 4th and 5th positions This dual substitution enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
89728-24-5 |
|---|---|
Molekularformel |
C7H10Br2O2 |
Molekulargewicht |
285.96 g/mol |
IUPAC-Name |
methyl 4,5-dibromohex-2-enoate |
InChI |
InChI=1S/C7H10Br2O2/c1-5(8)6(9)3-4-7(10)11-2/h3-6H,1-2H3 |
InChI-Schlüssel |
WPDGJLZQRVLHNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C=CC(=O)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
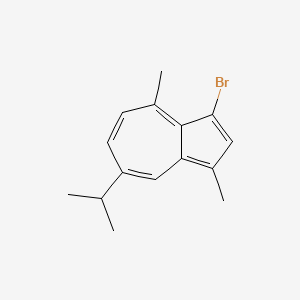
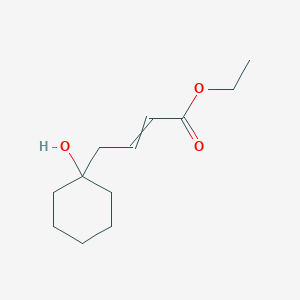

![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
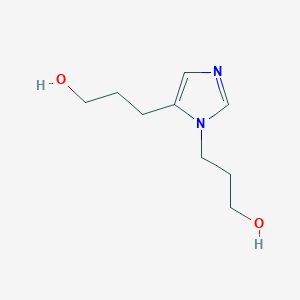
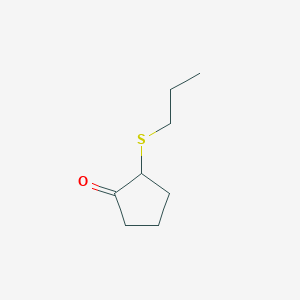
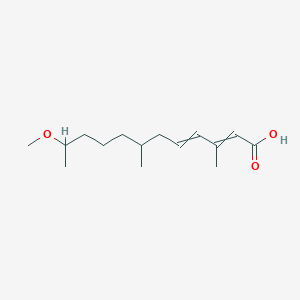
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
